Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is a member of the pyridine family and has a molecular formula of C19H21N3O4. It is also known by its chemical name, MK-1775.
Wirkmechanismus
The mechanism of action of Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate involves the inhibition of CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting CHK1, Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate can disrupt this pathway and sensitize cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can sensitize cancer cells to DNA-damaging agents, leading to increased cell death. In vivo studies have also shown that Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate can inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate in lab experiments is its selectivity for CHK1. This compound specifically targets CHK1, which makes it a valuable tool for studying the DNA damage response pathway. However, one limitation of using this compound is its potential toxicity. In preclinical studies, Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate has been shown to cause dose-dependent toxicity in some cell lines.
Zukünftige Richtungen
There are several future directions for the study of Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate. One potential direction is the development of new CHK1 inhibitors that are more potent and less toxic than Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate. Another direction is the investigation of the potential use of this compound in combination with other DNA-damaging agents, such as PARP inhibitors. Finally, the clinical development of Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate as a cancer therapy is also a promising future direction.
Synthesemethoden
The synthesis of Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 4-hydroxyphenylacetic acid with isobutyryl chloride to form 1-(4-hydroxyphenyl)propan-2-yl isobutyrate. This intermediate is then reacted with 3-amino-6-methylpyridine-2-carboxylic acid to form the final product, Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate has potential applications in scientific research, particularly in the field of cancer research. This compound is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in the DNA damage response pathway. By inhibiting CHK1, Methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
methyl 6-[1-(4-hydroxyphenyl)propan-2-ylcarbamoylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(9-12-3-6-14(21)7-4-12)19-17(23)20-15-8-5-13(10-18-15)16(22)24-2/h3-8,10-11,21H,9H2,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIHZWYYNBQEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC(=O)NC2=NC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.